3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol
CAS No.: 722456-33-9
Cat. No.: VC0501383
Molecular Formula: C11H8FN5S
Molecular Weight: 261.28g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 722456-33-9 |
|---|---|
| Molecular Formula | C11H8FN5S |
| Molecular Weight | 261.28g/mol |
| IUPAC Name | 3-[(4-fluorophenyl)methyl]-4H-triazolo[4,5-d]pyrimidine-7-thione |
| Standard InChI | InChI=1S/C11H8FN5S/c12-8-3-1-7(2-4-8)5-17-10-9(15-16-17)11(18)14-6-13-10/h1-4,6H,5H2,(H,13,14,18) |
| Standard InChI Key | NDADQSDSRNAVON-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CN2C3=C(C(=S)N=CN3)N=N2)F |
Introduction
Chemical Identity and Structural Characteristics
3-(4-Fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound with molecular formula C11H8FN5S and molecular weight of 261.28 g/mol. Its structure features a triazolo[4,5-d]pyrimidine core (a fused bicyclic system) with a 4-fluorobenzyl substituent at the N-3 position of the triazole ring and a thiol group at the 7-position of the pyrimidine moiety.
Key Structural Elements
The compound's architecture comprises several important structural features that contribute to its potential biological activities:
-
Triazolo[4,5-d]pyrimidine core: A nitrogen-rich fused heterocyclic system known for pharmacological relevance in various therapeutic applications
-
4-Fluorobenzyl substituent: Enhances lipophilicity and may influence pharmacokinetic properties
-
Thiol group: Provides a reactive site for further functionalization and potential for interaction with biological targets
This specific arrangement of functional groups creates a unique electronic and spatial configuration that may contribute to selective binding with biological targets.
Physical Properties
While comprehensive physical characterization data for this specific compound is limited in the literature, similar triazolopyrimidine derivatives typically exhibit the following properties:
| Property | Characteristic |
|---|---|
| Physical appearance | Crystalline solid |
| Solubility | Poorly soluble in water; soluble in organic solvents such as DMSO, DMF, and methanol |
| Stability | Generally stable at room temperature and under standard storage conditions |
| LogP (estimated) | Approximately 2.5-3.0, indicating moderate lipophilicity |
Synthetic Approaches
General Synthetic Routes
The synthesis of 3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiol likely follows established methods for similar triazolopyrimidine derivatives. Based on patent literature and related compounds, the synthesis typically involves:
-
Formation of the pyrimidine core
-
Introduction of the triazole ring through cyclization
-
N-alkylation with 4-fluorobenzyl halide
-
Incorporation of the thiol functionality
Reaction Conditions
The synthetic process for triazolo[4,5-d]pyrimidine derivatives often employs the following conditions:
-
Temperatures ranging from ambient to 150°C depending on the reaction step
-
Transition metal catalysts such as tetrakistriphenylphosphine palladium(0) for certain transformations
Structural Analogs and Derivatives
Comparative Analysis of Related Compounds
Several structural analogs of 3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiol have been reported in the literature, each with variations in substituents and potential biological activities.
Structure-Activity Relationships
Research on related triazolopyrimidine derivatives suggests that:
-
The triazolopyrimidine core is essential for biological activity
-
Modifications at the 7-position of the pyrimidine ring significantly influence selectivity and potency
-
The nature of the substituent at the N-3 position affects pharmacokinetic properties and target binding
Biological Activities and Applications
Antimicrobial Activity
Triazole-containing compounds, particularly those with thiol functionality, have demonstrated significant antibacterial and antifungal properties . Compounds with similar structural features have shown activity against:
-
Bacterial strains: including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa
-
Fungal pathogens: including Aspergillus fumigatus, Candida albicans, and other pathogenic fungi
Purinergic Receptor Antagonism
Patent literature suggests that triazolo[4,5-d]pyrimidine derivatives may function as:
Structure-Based Activity Insights
The biological activity of 3-(4-fluorobenzyl)-3H- triazolo[4,5-d]pyrimidine-7-thiol likely depends on key structural features:
-
The nitrogen-rich triazolopyrimidine core provides multiple hydrogen bond acceptor sites for interaction with target proteins
-
The 4-fluorobenzyl group introduces lipophilicity and potential π-stacking interactions with aromatic residues in binding pockets
-
The thiol functionality at the 7-position offers an important site for hydrogen bonding or covalent interactions with biological targets
Enzyme Inhibition Studies
Compounds containing the triazolo[4,5-d]pyrimidine scaffold have demonstrated inhibitory effects on various enzymes:
| Enzyme | Inhibition Potential | Biological Significance |
|---|---|---|
| Kinases | Moderate to high | Cell signaling regulation, potential anticancer activity |
| DNA Gyrase | Variable | Antibacterial activity through DNA replication inhibition |
| Superoxide Dismutase (SOD) | Moderate | Antioxidant activity, potentially protective effects |
Some related compounds have shown SOD-like activity with inhibition percentages ranging from 29.6% to 45.8% .
Future Research Directions
Application Development
Potential applications warranting further investigation include:
-
Development of targeted antimicrobial agents, particularly against resistant strains
-
Exploration of anticancer activity through kinase inhibition mechanisms
-
Investigation of neurological applications, particularly in relation to purinergic receptor modulation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume